1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropylpyridin-3-yl)methyl]urea
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Overview
Description
1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropylpyridin-3-yl)methyl]urea is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a urea backbone with substituents that include a 4-chlorophenyl group and a 5-cyclopropylpyridin-3-yl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropylpyridin-3-yl)methyl]urea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the 4-chlorophenylmethyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the 4-chlorophenylmethyl intermediate.
Cyclopropylpyridine synthesis: The 5-cyclopropylpyridin-3-yl group is synthesized through a series of reactions starting from pyridine derivatives.
Urea formation: The final step involves the reaction of the 4-chlorophenylmethyl intermediate with the 5-cyclopropylpyridin-3-yl intermediate in the presence of a urea-forming reagent, such as phosgene or a suitable isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropylpyridin-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and pyridinyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropylpyridin-3-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropylpyridin-3-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(4-bromophenyl)methyl]-3-[(5-cyclopropylpyridin-3-yl)methyl]urea: Similar structure with a bromine atom instead of chlorine.
1-[(4-fluorophenyl)methyl]-3-[(5-cyclopropylpyridin-3-yl)methyl]urea: Similar structure with a fluorine atom instead of chlorine.
1-[(4-methylphenyl)methyl]-3-[(5-cyclopropylpyridin-3-yl)methyl]urea: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropylpyridin-3-yl)methyl]urea is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-16-5-1-12(2-6-16)9-20-17(22)21-10-13-7-15(11-19-8-13)14-3-4-14/h1-2,5-8,11,14H,3-4,9-10H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLTVSCOTOOUJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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